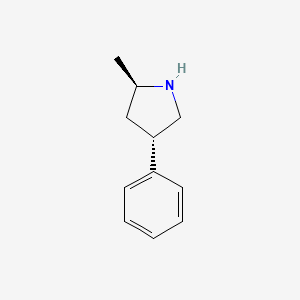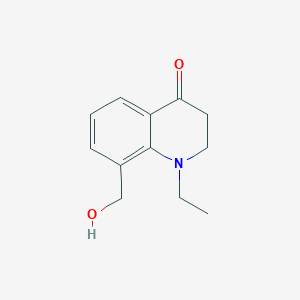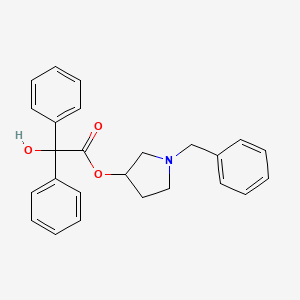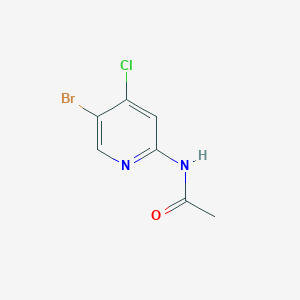![molecular formula C18H33NO4Si B8305277 tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B8305277.png)
tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a silyl ether, and a tetrahydropyridine ring. Its synthesis and applications are of particular interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyridine ring. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of the Silyl Ether Group: The silyl ether group is introduced through a silylation reaction, where a silylating agent such as tert-butyldimethylsilyl chloride is used in the presence of a base.
Addition of the tert-Butyl Group: The tert-butyl group is typically introduced through an alkylation reaction, using tert-butyl bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the use of automated equipment ensures consistency and efficiency.
化学反応の分析
Types of Reactions
tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific enzymes, making it a useful tool for probing biological systems.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving metabolic pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a silyl ether group, a tert-butyl group, and a tetrahydropyridine ring makes it a versatile compound with a wide range of applications.
特性
分子式 |
C18H33NO4Si |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-5-oxo-2,6-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C18H33NO4Si/c1-13-10-14(12-22-24(8,9)18(5,6)7)19(11-15(13)20)16(21)23-17(2,3)4/h10,14H,11-12H2,1-9H3/t14-/m0/s1 |
InChIキー |
ZSLXITIMMRZQBV-AWEZNQCLSA-N |
異性体SMILES |
CC1=C[C@H](N(CC1=O)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C |
正規SMILES |
CC1=CC(N(CC1=O)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-ethyl-4-(4-fluoro-3-iodophenyl)-7H-imidazo[4,5-c]pyridazine](/img/structure/B8305230.png)



![3-furo[2,3-b]pyridin-5-yl-N-methyl-propionamide](/img/structure/B8305258.png)





![4-[(2-Methoxy-ethyl)-methyl-amino]-but-2-ynoic acid](/img/structure/B8305292.png)

